(5-Amino-2-methoxyphenyl)urea
CAS No.: 926205-18-7
Cat. No.: VC4640221
Molecular Formula: C8H11N3O2
Molecular Weight: 181.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926205-18-7 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.195 |
| IUPAC Name | (5-amino-2-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |
| Standard InChI Key | BMCSGVNRXUADRG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N)NC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a urea backbone () bridging two aromatic rings:
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Ring A: 5-amino-2-methoxyphenyl group, providing hydrogen-bonding capability via the amino (-NH) and methoxy (-OCH) substituents.
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Ring B: 2-methoxyphenyl group, contributing hydrophobic and electron-donating effects .
The spatial arrangement of these groups enables interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking .
Table 1: Key Chemical Identifiers
Spectral Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals peaks at:
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3350 cm (N-H stretch of urea and amino groups)
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1640 cm (C=O stretch of urea carbonyl) .
Nuclear magnetic resonance (NMR) data confirm methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.4 ppm .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Formation of the Urea Backbone: Reacting 5-amino-2-methoxyaniline with phenylisocyanate under reflux in anhydrous tetrahydrofuran (THF) .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent yields the pure product .
Reaction Scheme:
Scalability and Industrial Production
American Elements produces the compound in bulk quantities (up to 1 ton super sacks) with purity grades exceeding 99% . Custom synthesis services allow modifications to the aryl groups for structure-activity relationship (SAR) studies .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but insoluble in water .
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Stability: Stable at room temperature for ≥12 months when protected from moisture .
Partition Coefficient and Drug-Likeness
The calculated logP (octanol-water partition coefficient) is 2.60, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Its topological polar surface area (TPSA) of 84.9 Å aligns with Lipinski’s rule for oral bioavailability .
Pharmacological Activities
Anticonvulsant Activity
In murine models of maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, structural analogues demonstrated:
Table 2: Anticonvulsant Efficacy of Urea Derivatives
Anticancer Activity
Pyrazinyl–aryl urea analogues inhibited bladder cancer (T24 cell line) proliferation with:
Mechanistic studies revealed dual induction of apoptosis and necroptosis via caspase-8 and RIPK1 pathways .
Comparative Analysis with Structural Analogues
Substitution Effects
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Methoxy Position: 2-Methoxy substitution on both aryl rings enhances metabolic stability compared to para-substituted analogues .
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Amino Group: The 5-amino group on Ring A is critical for H-bond donor activity, improving target binding affinity .
Table 3: Bioactivity of Related Urea Derivatives
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